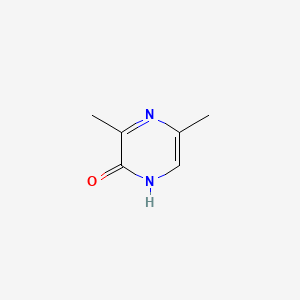

3,5-Dimethylpyrazin-2-ol

概要

説明

3,5-Dimethylpyrazin-2-ol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 2nd position.

準備方法

3,5-Dimethylpyrazin-2-ol can be synthesized through several methods. One common method involves the redox reaction of dimethylpyrazine. Specifically, dimethylpyrazine can react with hydrogen peroxide or undergo deoxygenation of intermediates via pyridine-N-oxide catalyzed by sulfuric acid . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the efficient synthesis of the compound.

化学反応の分析

3,5-Dimethylpyrazin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazinones.

Reduction: Reduction reactions can convert it into different pyrazine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sulfuric acid for catalyzed reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Biosynthesis of 3,5-Dimethylpyrazin-2-ol

DPO is synthesized from the amino acids threonine and alanine through enzymatic pathways involving threonine dehydrogenase. The synthesis mechanism has been elucidated in studies that highlight the role of various bacterial enzymes in the production of DPO under different environmental conditions. For instance, research indicates that DPO synthesis is influenced by the concentration of threonine in the growth medium, with higher concentrations leading to increased production of this compound .

Quorum Sensing and Biofilm Regulation

DPO functions as a QS autoinducer, which is crucial for regulating collective behaviors in bacterial populations. In Vibrio cholerae, DPO binds to the VqmA transcription factor, forming a complex that activates the expression of small regulatory RNAs (sRNAs), such as VqmR. This interaction represses genes associated with biofilm formation and toxin production, thereby influencing pathogenicity and survival strategies during host colonization .

The ability of DPO to modulate biofilm formation is particularly noteworthy. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective matrix. By regulating biofilm dynamics, DPO plays a critical role in bacterial colonization and persistence within host environments .

Case Studies and Research Findings

Several studies have documented the applications of DPO in understanding microbial communication and behavior:

- Detection and Monitoring : An engineered biosensor has been developed to detect DPO levels in various samples, including human and rodent tissues. This biosensor utilizes the VqmA protein's recognition capabilities coupled with a bioluminescent reporting system to provide sensitive and reproducible measurements of DPO concentrations .

- Impact on Pathogenicity : Research has shown that manipulating DPO levels can influence Vibrio cholerae's virulence factors. For example, studies demonstrated that altering environmental conditions to favor DPO production could enhance or inhibit biofilm formation, thereby affecting the bacterium's pathogenic potential .

- Biosynthetic Pathways : Investigations into the biosynthetic pathways leading to DPO have revealed insights into how bacteria adapt their metabolic processes under stress conditions. For instance, during antibiotic stress, certain bacteria produce an array of 3,5-disubstituted pyrazin-2-ones, including DPO, indicating its potential role as a stress response molecule .

Potential Applications in Biotechnology

The unique properties of DPO as a QS molecule open avenues for its application in biotechnology:

- Biocontrol Agents : Understanding how DPO regulates biofilm formation can lead to novel strategies for controlling pathogenic bacteria in medical and industrial settings.

- Synthetic Biology : The engineering of microbial systems to produce DPO could enhance biotechnological processes such as fermentation or bioremediation by improving microbial communication and efficiency.

作用機序

The mechanism of action of 3,5-Dimethylpyrazin-2-ol involves its role as a quorum sensing molecule in bacteria. It mediates intercellular signaling, enabling synchronized behavior in response to environmental conditions. This signaling affects the expression of genes involved in virulence, biofilm formation, and stress survival responses . The molecular targets include histidine kinase QseC, which conveys the signal perception to its cognate response regulators .

類似化合物との比較

3,5-Dimethylpyrazin-2-ol can be compared with other similar compounds such as:

3,6-Dimethylpyrazin-2-ol: Another isomer with similar signaling roles in bacteria.

2-Hydroxy-3,5-Dimethylpyrazine: A related compound with a hydroxyl group at the 2nd position.

3,5-Dimethyl-1H-pyrazin-2-one: A derivative with a similar structure but different functional groups.

生物活性

3,5-Dimethylpyrazin-2-ol (DPO) is a notable compound recognized for its role as a quorum-sensing (QS) autoinducer in various bacterial species, particularly Vibrio cholerae. This article delves into the biological activities associated with DPO, highlighting its mechanisms of action, synthesis pathways, and implications in microbial behavior and pathogenesis.

DPO functions as an autoinducer in the QS system of Vibrio cholerae, binding to the transcription factor VqmA. This interaction activates the expression of the vqmR gene, which encodes a small regulatory RNA that represses genes associated with biofilm formation and virulence factors. The binding of DPO to VqmA enhances its transcriptional activity, particularly at high cell densities, facilitating a coordinated response among bacterial populations .

Table 1: Mechanism Overview

| Component | Function |

|---|---|

| DPO | Autoinducer that binds to VqmA |

| VqmA | Transcription factor activated by DPO |

| vqmR gene | Encodes small RNA that represses virulence genes |

| Outcome | Regulation of biofilm formation and pathogenesis |

2. Synthesis Pathways

The biosynthesis of DPO involves the conversion of amino acids threonine and alanine through enzymatic processes. Threonine dehydrogenase plays a crucial role in this pathway, facilitating the transformation of threonine into aminoacetone, which subsequently undergoes condensation and oxidation to yield DPO. Studies have shown that variations in threonine concentrations can significantly affect DPO production levels .

Table 2: Biosynthetic Pathway of DPO

| Step | Enzyme/Process | Substrate | Product |

|---|---|---|---|

| 1. Threonine conversion | Threonine dehydrogenase | Threonine | Aminoacetone |

| 2. Condensation | - | Aminoacetone | Precursor compound |

| 3. Oxidation | - | Precursor compound | This compound |

3. Biological Significance

DPO's role extends beyond mere communication; it influences critical bacterial behaviors such as biofilm formation and pathogenicity. The repression of virulence genes via the VqmR regulatory pathway suggests that DPO may help Vibrio cholerae adapt to different environmental conditions during host colonization .

Case Study: DPO in Biofilm Regulation

In a study examining the effects of DPO on biofilm formation, it was found that strains of Vibrio cholerae exposed to varying concentrations of DPO exhibited significant changes in biofilm architecture and stability. The presence of DPO led to reduced biofilm formation under certain conditions, indicating its potential as a target for therapeutic interventions against cholera .

4. Implications for Antibiotic Resistance

Recent research has highlighted the potential role of DPO in modulating antibiotic resistance mechanisms within bacterial populations. By influencing gene expression related to virulence and biofilm development, DPO could indirectly affect how bacteria respond to antibiotic treatments .

5. Future Directions

The exploration of DPO's biological activity opens avenues for further research into its potential applications in medical microbiology and biotechnology. Understanding how DPO interacts with other microbial signaling molecules could lead to novel strategies for controlling bacterial infections and managing antibiotic resistance.

特性

IUPAC Name |

3,5-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-6(9)5(2)8-4/h3H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYKJVCIKQEVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519771 | |

| Record name | 3,5-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60187-00-0 | |

| Record name | 3,5-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。